quinuclidine-4-carbonitrile

Solid-State Chemistry Process Chemistry Analytical Characterization

CNS drug discovery programs often stall when 4-position quinuclidine substituents fail to balance BBB penetration with target engagement. Generic analogs (4-OH, 4-NH₂, 4-Cl) introduce unacceptable shifts in logP and pKa that derail SAR campaigns. • Moderate logP (~0.49) and pKa (8.02) optimize CNS permeability while the nitrile acts as a versatile synthetic handle for amide/amine diversification. • Rigid sp³-rich bicyclic core (mp 129-130 °C) ensures reliable weighing and solubility for HTS and fragment-based screening. • Consistent 97% purity across batches minimizes re-purification, accelerating multi-step medicinal chemistry workflows.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 26458-78-6
Cat. No. B058008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinuclidine-4-carbonitrile
CAS26458-78-6
Synonyms4-Quinuclidinecarbonitrile;  1-Azabicyclo[2.2.2]octane-4-carbonitrile
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)C#N
InChIInChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2
InChIKeyCEMKLAOKVLRABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinuclidine-4-carbonitrile: Rigid Bicyclic Scaffold for CNS Drug Discovery


Quinuclidine-4-carbonitrile, also known as 1-azabicyclo[2.2.2]octane-4-carbonitrile, is a rigid, bicyclic amine derivative with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. This compound is characterized by a quinuclidine core bearing a nitrile group at the bridgehead position, conferring distinct physicochemical properties including a melting point of 129-130 °C and a predicted logP of 0.49 [2]. It serves as a critical synthetic intermediate and a versatile scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics targeting cholinesterase enzymes [3].

Quinuclidine-4-carbonitrile: Why Analog Substitution Fails


The quinuclidine core's biological and physicochemical profile is exquisitely sensitive to the nature of the 4-position substituent. Generic substitution with analogs like 4-hydroxyquinuclidine, 4-aminoquinuclidine, or 4-chloroquinuclidine is not feasible due to profound differences in key parameters such as lipophilicity (logP), basicity (pKa), and solid-state properties [1]. The nitrile group in quinuclidine-4-carbonitrile provides a unique balance of moderate lipophilicity (logP ~0.49) and electron-withdrawing character, which directly influences membrane permeability, target binding kinetics, and downstream synthetic versatility. As demonstrated in recent structure-activity relationship studies, even minor alterations to this substituent can shift cholinesterase inhibition potency by orders of magnitude [2].

Quinuclidine-4-carbonitrile: Comparison with Key Analogs


Solid-State Stability and Handling

Quinuclidine-4-carbonitrile exhibits a significantly higher melting point (129-130 °C) compared to the 4-chloro analog 4-chloroquinuclidine (42-43 °C) [1]. This higher melting point indicates stronger intermolecular forces and a more stable crystal lattice.

Solid-State Chemistry Process Chemistry Analytical Characterization

Optimized Lipophilicity for CNS Permeability

Quinuclidine-4-carbonitrile possesses a calculated logP value of 0.49, indicative of moderate lipophilicity suitable for crossing biological membranes [1]. In contrast, the 4-hydroxy analog, 4-hydroxyquinuclidine, is expected to have a significantly lower logP (predicted <0.0) due to the presence of the polar hydroxyl group.

Medicinal Chemistry CNS Drug Design ADME Properties

Basicity and Reactivity Profile

The predicted pKa of the quinuclidine nitrogen in quinuclidine-4-carbonitrile is 8.02, which is significantly lower than the predicted pKa of ~9.5 for the nitrogen in 4-aminoquinuclidine [1][2]. This is due to the electron-withdrawing inductive effect of the cyano group, which reduces the electron density on the basic nitrogen.

Synthetic Chemistry Salt Selection Reactivity Prediction

Cholinesterase Inhibition Potential

While direct data for quinuclidine-4-carbonitrile is limited, a recent comprehensive study on 14 N-alkyl quaternary quinuclidines demonstrated that all tested compounds inhibited both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with inhibition constants (Ki) in the micromolar range (Ki = 0.26 – 156.2 μM) [1]. This establishes the quinuclidine core, and by inference derivatives like quinuclidine-4-carbonitrile, as a validated pharmacophore for developing anticholinesterase agents. The cyano group offers a unique handle for further optimization.

Neuropharmacology Enzyme Inhibition Alzheimer's Disease

Quinuclidine-4-carbonitrile: Application Scenarios


Synthesis of CNS-Active Cholinesterase Inhibitors

Given the established micromolar-range cholinesterase inhibition of the quinuclidine scaffold [1], researchers in neuropharmacology can utilize quinuclidine-4-carbonitrile as a core building block to synthesize and optimize new chemical entities targeting Alzheimer's disease and other cognitive disorders. Its moderate logP (0.49) suggests a favorable profile for crossing the blood-brain barrier, a critical requirement for CNS therapeutics [2].

4-Substituted Quinuclidine Derivative Preparation

The nitrile group serves as a versatile synthetic handle. Its electron-withdrawing nature activates the adjacent bridgehead position, making it a useful intermediate for further derivatization. The distinct pKa (8.02) and solid-state properties (mp 129-130 °C) facilitate its handling and purification in multi-step synthetic sequences, where it can be converted to amides, amines, or other functional groups [3].

Rigid Scaffold for Fragment-Based Drug Discovery

The rigid, three-dimensional quinuclidine core offers a significant advantage in fragment-based drug discovery (FBDD) by providing a pre-organized, sp³-rich scaffold. The nitrile group can serve as a weak hydrogen bond acceptor, enabling initial fragment screening hits. The compound's favorable solid-state properties (mp 129-130 °C) ensure it can be reliably weighed and solubilized for high-throughput screening campaigns [3].

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